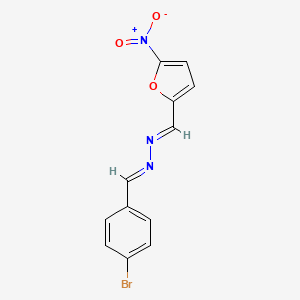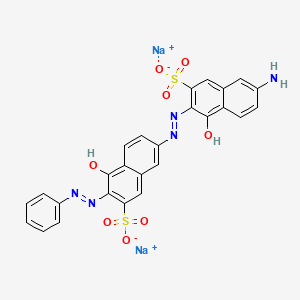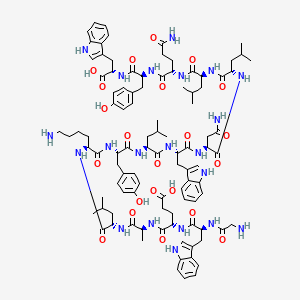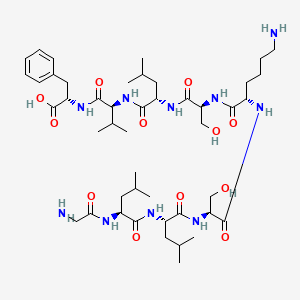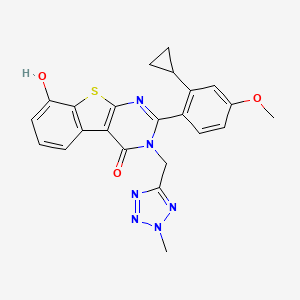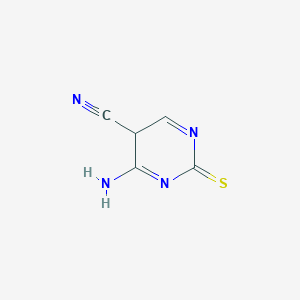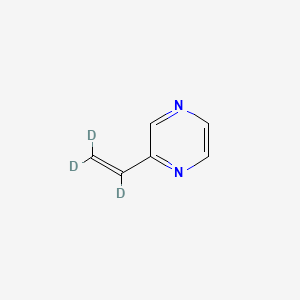
Dicamba-hex-5-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicamba-hex-5-ynoic acid is a chemical compound known for its role as a hapten, which can be coupled with proteins such as Ovalbumin (OVA) for various analytical purposes. It is primarily used in the detection and analysis of dicamba, a widely used herbicide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicamba-hex-5-ynoic acid involves several steps, starting from commercially available starting materials. The key steps include:
Alkyne Formation: Introduction of an alkyne group into the molecular structure.
Chlorination: Incorporation of chlorine atoms into the aromatic ring.
Carboxylation: Addition of carboxyl groups to form the final product.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Dicamba-hex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Dicamba-hex-5-ynoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of protein-hapten interactions and immunoassays.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the detection and quantification of dicamba in environmental and agricultural samples
Mecanismo De Acción
The mechanism of action of Dicamba-hex-5-ynoic acid involves its ability to act as a hapten, binding to proteins such as Ovalbumin (OVA). This binding facilitates the detection and analysis of dicamba through immunoassays. The molecular targets and pathways involved include the formation of stable hapten-protein conjugates, which can be detected using various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Dicamba: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar applications.
Triclopyr: A herbicide with comparable chemical properties.
Uniqueness
Dicamba-hex-5-ynoic acid is unique due to its specific structure, which allows it to act as a hapten and be coupled with proteins for analytical purposes. This property distinguishes it from other similar compounds, making it valuable in scientific research and environmental analysis .
Propiedades
Fórmula molecular |
C14H12Cl2O5 |
|---|---|
Peso molecular |
331.1 g/mol |
Nombre IUPAC |
3-(5-carboxypent-1-ynyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
CHZASLGDTJICCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
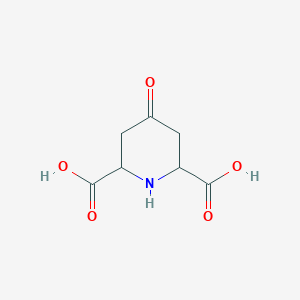
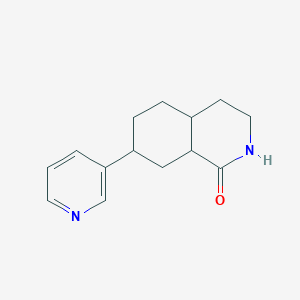
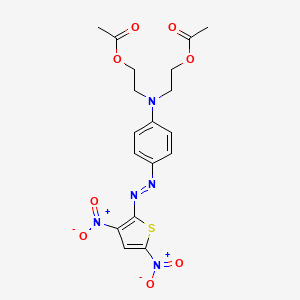
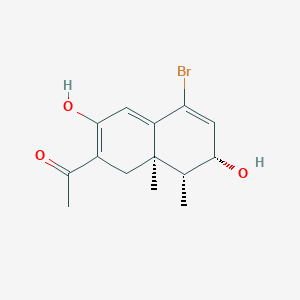
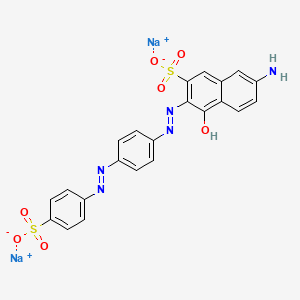
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
